

Spectroscopic Profile of 5-Carboxyphthalide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Carboxyphthalide** (CAS No: 4792-29-4, Molecular Formula: $C_9H_6O_4$, Molecular Weight: 178.14 g/mol). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of **5-Carboxyphthalide** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **5-Carboxyphthalide**. These values are based on the analysis of its chemical structure, which features a phthalide core substituted with a carboxylic acid group on the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for **5-Carboxyphthalide**



Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~11-13	Singlet (broad)	1H	-COOH
~8.2-8.4	Singlet or Doublet	1H	Aromatic H (adjacent to -COOH)
~8.0-8.2	Doublet	1H	Aromatic H
~7.8-8.0	Doublet	1H	Aromatic H
~5.4	Singlet	2H	-CH ₂ -O-

Note: Predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and can vary based on the solvent and concentration used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **5-Carboxyphthalide**

Chemical Shift (δ) (ppm)	Assignment
~170-175	C=O (Lactone)
~165-170	C=O (Carboxylic Acid)
~145-150	Aromatic C (quaternary, attached to lactone oxygen)
~135-140	Aromatic C (quaternary, attached to carboxylic acid)
~130-135	Aromatic C-H
~125-130	Aromatic C-H
~120-125	Aromatic C (quaternary, attached to CH ₂)
~115-120	Aromatic C-H
~70	-CH ₂ -O-

Note: These are estimated chemical shifts and are subject to solvent effects.



Table 3: Key IR Absorption Bands for 5-Carboxyphthalide

Wavenumber (cm⁻¹)	Intensity	Functional Group Vibration
3300-2500	Broad, Strong	O-H stretch (Carboxylic Acid, H-bonded)
~1760-1740	Strong	C=O stretch (Lactone, five- membered ring)
~1710-1680	Strong	C=O stretch (Carboxylic Acid, dimer)
~1600, ~1475	Medium	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch (Lactone)
~1250	Medium	C-O stretch (Carboxylic Acid)
~920	Broad, Medium	O-H bend (Carboxylic Acid, out-of-plane)

Table 4: Mass Spectrometry Data for 5-Carboxyphthalide

m/z Value	Interpretation
178.0266	[M]+, Molecular ion (Monoisotopic Mass)[1]
161	[M-OH]+
150	[M-CO] ⁺ or [M-C ₂ H ₂ O] ⁺
133	[M-COOH]+
105	[C ₇ H ₅ O] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols



Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Carboxyphthalide** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to encompass the expected chemical shift range (e.g., 0 to 15 ppm).
 - Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
 - A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:



- Solid State (KBr Pellet): Mix a small amount of finely ground 5-Carboxyphthalide (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the prepared sample in the spectrometer and collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **5-Carboxyphthalide** (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
- Data Acquisition:
 - Introduce the sample solution into the ion source.
 - Acquire mass spectra in both positive and negative ion modes to determine the most sensitive ionization mode.



- Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
- For structural elucidation, fragmentation data can be obtained using tandem mass spectrometry (MS/MS) techniques.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Carboxyphthalide.

Sample Preparation 5-Carboxyphthalide Sample Dissolution in Preparation of Dilution in **Deuterated Solvent** KBr Pellet / ATR Volatile Solvent Spectroscopic Techniques NMR Spectroscopy IR Spectroscopy Mass Spectrometry (1H, 13C) (ESI/APCI) (FTIR) Data Processing & Interpretation NMR Spectra IR Spectrum Mass Spectrum (Chemical Shifts, Coupling) (Absorption Bands) (m/z, Fragmentation) Structure Elucidation & Characterization

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 PubChem [pubchem.ncbi.nlm.nih.gov]
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